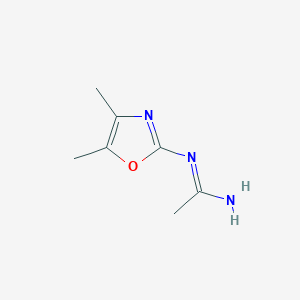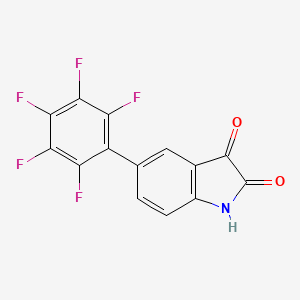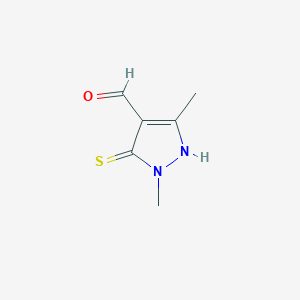
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is an organic compound characterized by the presence of a bromo-substituted aromatic ring and a chloroacetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4,5-dimethylphenyl.
Acylation: The brominated compound is then reacted with chloroacetyl chloride (ClCH₂COCl) in the presence of a base like pyridine or triethylamine to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed, though care must be taken to avoid over-oxidation.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism by which N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)-2-methylbenzamide
- N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
- N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloroacetamide groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for various scientific and industrial uses.
特性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC名 |
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-8(11)9(4-7(6)2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |
InChIキー |
ZTWICYRHGNZZNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)

![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)


![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
